molecular formula C11H12N2O3S2 B2554352 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 683237-31-2

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2554352
CAS No.: 683237-31-2
M. Wt: 284.35
InChI Key: OWRBPYBCHMRKHX-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a chemical compound developed for research applications, with the CAS Number 683237-32-3 and a molecular formula of C 12 H 14 N 2 O 3 S 2 . It belongs to the class of benzo[d]thiazole derivatives, a scaffold recognized as a biologically active core structure in medicinal chemistry . The thiazole ring is a privileged structure found in numerous FDA-approved drugs and is known for its diverse pharmaceutical potential, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities . The specific structural features of this compound—including the methylsulfonyl group and the acetamide moiety—may influence its physicochemical properties and interaction with biological targets, making it a valuable scaffold for hit-to-lead optimization campaigns . Researchers can leverage this compound in various exploratory studies, such as synthesizing novel therapeutic agents, investigating structure-activity relationships (SAR), and developing probes for biological mechanisms. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c1-7(14)12-11-13(2)9-5-4-8(18(3,15)16)6-10(9)17-11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRBPYBCHMRKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the reaction of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as pyridine or triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate signaling pathways by interacting with receptors and altering their downstream effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Benzothiazole Substituents Additional Functional Groups Biological Activity/Application References
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide 3-methyl, 6-methylsulfonyl Z-configured imine, acetamide Hypothesized kinase inhibition N/A
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-nitro Thiadiazole-thio, phenylureido VEGFR-2 inhibition, anticancer
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide None Sulfanyl linker, pyridyl-acetamide Medical intermediate
Key Observations:

Substituent Effects :

  • The 6-methylsulfonyl group in the target compound is a strong electron-withdrawing substituent, contrasting with the 6-nitro group in compound 6d . Both groups enhance electrophilicity, but methylsulfonyl may improve solubility compared to nitro.
  • The thiadiazole-thio moiety in 6d introduces a heterocyclic system capable of hydrogen bonding and π-π stacking, which is absent in the target compound. This feature correlates with 6d 's reported VEGFR-2 inhibitory activity .

Synthetic Pathways :

  • Compound 6d is synthesized via nucleophilic substitution using K₂CO₃ in acetone, followed by reactions with thiol derivatives .
  • The compound is synthesized from benzo[d]thiazole-2-thiol and 6-methylpyridine carbamic chloride, highlighting the versatility of thiol-based coupling strategies .

Biological Activity :

  • 6d demonstrates explicit anticancer activity through VEGFR-2 kinase inhibition, likely due to its thiadiazole and phenylureido groups enhancing target affinity .
  • The compound is primarily a medical intermediate, suggesting its utility in further derivatization rather than direct bioactivity .

Electronic and Steric Considerations

  • In contrast, the 6-nitro group in 6d may create a more polarized aromatic system, affecting redox properties .
  • Stereochemistry: The Z-configuration in the target compound’s imine group imposes spatial constraints that could hinder or enhance binding compared to non-stereospecific analogs.

Molecular Docking and Pharmacokinetics

While molecular docking data for the target compound is unavailable, 6d shows strong binding to VEGFR-2 via hydrogen bonds with Cys917 and π-stacking with Phe1047 . The methylsulfonyl group in the target compound may similarly engage in hydrophobic interactions. Pharmacokinetic predictions for 6d (using preADMET tools) suggest moderate bioavailability, a metric that could inform studies on the target compound .

Biological Activity

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a compound belonging to the benzothiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a unique structure that includes:

  • Benzothiazole moiety : Known for its pharmacological properties.
  • Methylsulfonyl group : Enhances solubility and biological interactions.
  • Acetamide functionality : Contributes to its activity against various biological targets.

Research indicates that this compound interacts with several biological targets:

Target Affinity (Ki)
Histamine H3 receptor (H3R)0.036 μM
Acetylcholinesterase (AChE)Not specified
Butyrylcholinesterase (BuChE)Not specified
Monoamine Oxidase B (MAO-B)Not specified

These interactions suggest a potential role in modulating neurotransmitter levels, which can be relevant in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Biological Activity

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits significant antimicrobial activity. Its structural features may enhance binding to bacterial enzymes, leading to inhibition of growth.
  • Anticancer Activity : The compound has shown promise in cytotoxic assays against various cancer cell lines. For example, a study indicated that thiazole derivatives, similar in structure, exhibited IC50 values in the low micromolar range against tumors, suggesting potential anticancer efficacy.
  • Anti-inflammatory Effects : The presence of the methylsulfonyl group is hypothesized to contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Study on Anticancer Activity

A recent investigation focused on the structure-activity relationship (SAR) of thiazole derivatives, including this compound. The results demonstrated that modifications in the aromatic ring significantly influenced cytotoxicity against cancer cell lines. The compound's unique thiazole structure was linked to enhanced apoptotic effects compared to standard treatments like doxorubicin .

Antimicrobial Evaluation

In vitro studies have evaluated the efficacy of this compound against various pathogens. For instance, compounds with similar thiazole structures were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimal cytotoxicity towards mammalian cells . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

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